molecular formula C25H25ClN4O3 B10870593 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10870593
M. Wt: 464.9 g/mol
InChI Key: GDTDFWMBXVWINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (hereafter referred to as Compound A) is a pyranopyrazole derivative with a molecular formula of C₂₇H₂₁ClN₄O₃ and a monoisotopic mass of 484.130218 . Its structure features:

  • A 4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl group at position 2.
  • A propyl chain at position 3.
  • A cyano group at position 4.

Pyranopyrazoles are known for their applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity .

Properties

Molecular Formula

C25H25ClN4O3

Molecular Weight

464.9 g/mol

IUPAC Name

6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H25ClN4O3/c1-3-5-19-23-22(18(13-27)24(28)33-25(23)30-29-19)16-8-11-20(21(12-16)31-4-2)32-14-15-6-9-17(26)10-7-15/h6-12,22H,3-5,14,28H2,1-2H3,(H,29,30)

InChI Key

GDTDFWMBXVWINC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multiple steps. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Phenyl Ring Substitutions
Compound Substituents on Phenyl Ring Alkyl Chain (Position 3) Molecular Formula Key Differences vs. Compound A Reference
Compound A 4-[(4-chlorobenzyl)oxy]-3-ethoxy Propyl C₂₇H₂₁ClN₄O₃ Reference standard
Compound B [28] 4-methoxy Methyl C₁₅H₁₄N₄O₂ Simpler substitution (methoxy vs. ethoxy/chlorobenzyloxy); smaller alkyl chain
Compound C (3s) 3-methoxy Methyl C₂₀H₁₇ClN₄O₂ Methoxy at meta position; methyl substituent
Compound D (10m) 2,4-dimethylphenyl Propyl C₁₉H₂₁N₄O Electron-donating methyl groups; lacks halogens
Compound E (10n) 4-chlorophenyl Propyl C₁₇H₁₆ClN₄O Chlorine at para position; shorter phenyl chain
Compound F 3-(benzyloxy)phenyl Methyl C₂₂H₁₉N₄O₂ Benzyloxy at meta position; methyl substituent
  • Propyl chains (as in Compounds A, D, E) may improve lipophilicity and membrane permeability compared to methyl-substituted derivatives .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data (¹H NMR, IR) Reference
Compound A Not reported Not available
Compound B [28] Not reported IR: 2192 cm⁻¹ (C≡N); ¹H NMR: δ 4.83 (s, 1H, CHAr)
Compound C (3s) 170.7–171.2 ¹H NMR: δ 7.64–7.42 (m, ArH); IR: 2191 cm⁻¹ (C≡N)
Compound D (10m) Not reported ¹H NMR: δ 2.20 (s, 6H, 2×CH₃); UPLC-MS: m/z = 309.2
Compound E (10n) Not reported ¹H NMR: δ 6.96–6.85 (m, ArH); IR: 2189 cm⁻¹ (C≡N)
  • Notable Absences: Melting points and detailed spectral data for Compound A are lacking, highlighting a gap in current literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.